molecular formula C25H33N5O3 B11148648 N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148648
M. Wt: 451.6 g/mol
InChI Key: LSDBLTCUSBTEDF-UHFFFAOYSA-N
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Description

"N-Cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide" is a complex polycyclic carboxamide derivative characterized by a tricyclic core, a cyclohexyl substituent, and a 3-propan-2-yloxypropyl side chain. Its structural determination likely relies on crystallographic tools such as SHELX, SIR97, and WinGX, which are widely used for small-molecule refinement and structure solution . These programs enable precise modeling of intricate ring systems and substituent conformations, critical for understanding the compound’s physicochemical and biological properties.

Properties

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H33N5O3/c1-16(2)33-13-7-12-29-22(26)19(24(31)27-18-8-5-4-6-9-18)14-20-23(29)28-21-11-10-17(3)15-30(21)25(20)32/h10-11,14-16,18,26H,4-9,12-13H2,1-3H3,(H,27,31)

InChI Key

LSDBLTCUSBTEDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC4CCCCC4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of the cyclohexyl, imino, and other functional groups. Key steps include cyclization reactions, imine formation, and esterification. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Structural Analysis and Determination

The compound’s architecture includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, which imposes steric constraints and electronic delocalization. Crystallographic software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are essential for resolving such complex systems . For instance, SHELXL’s robust least-squares algorithms optimize atomic coordinates, while ORTEP-3 visualizes thermal ellipsoids and bond geometries, ensuring accuracy in structural reporting .

Comparison with Similar Compounds

Structurally analogous compounds include:

  • N-(3,4-dichlorophenyl) propanamide (propanil) : A herbicide with a simpler carboxamide backbone and dichlorophenyl substitution .
  • N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben) : Contains an isoxazole ring and dimethoxybenzamide group, differing in heterocyclic diversity and substituent bulk .

Methodological Considerations in Similarity Assessment

Compound similarity is evaluated using metrics like Tanimoto coefficients or graph-based approaches, which prioritize structural overlap (e.g., shared functional groups, ring systems) . However, minor substituent changes (e.g., cyclohexyl vs. dichlorophenyl groups) can drastically alter bioactivity. For example, propanil’s herbicidal activity stems from its electron-deficient aromatic ring, whereas the target compound’s tricyclic core may favor interactions with enzymatic pockets .

Data Tables and Comparative Analysis

Compound Core Structure Key Substituents Reported Use/Activity
Target Compound Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene Cyclohexyl, 3-propan-2-yloxypropyl Not explicitly reported (hypothetical: kinase inhibition)
N-(3,4-dichlorophenyl) propanamide (propanil) Propanamide 3,4-Dichlorophenyl Herbicide
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (fenoxacrim) Pyrimidine-trioxo 3,4-Dichlorophenyl, hexahydro-methyl Not explicitly reported
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben) Isoxazole 2,6-Dimethoxybenzamide, branched alkyl Herbicide

Research Findings and Implications

  • Solubility and Bioavailability: The 3-propan-2-yloxypropyl chain may improve solubility relative to fenoxacrim’s bulky hexahydro-methyl group, as ether linkages often enhance hydrophilicity .
  • Methodological Limitations : While crystallography (via SHELX/SIR97) resolves static structures, dynamic properties (e.g., aggregation behavior) may require complementary techniques like spectrofluorometry or tensiometry, as seen in surfactant studies .

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